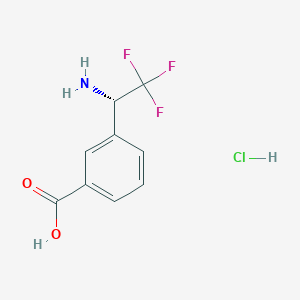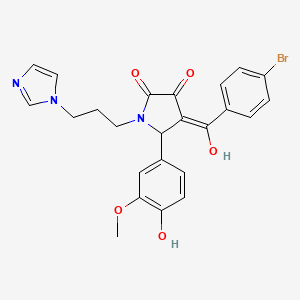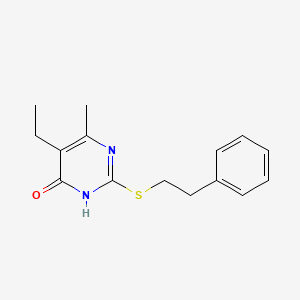
(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C25H30FNO5 and its molecular weight is 443.515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis for In Vivo Studies of Acetylcholinesterase : An analog of donepezil, incorporating a 4-fluorobenzyl group, was synthesized for acetylcholinesterase (AChE) studies. However, it showed nonspecific distribution in brain regions, indicating it might not be suitable for in vivo AChE studies despite potent in vitro activity (Lee et al., 2000).
Antiplatelet Activities of Synthetic Derivatives : Piperlongumine derivatives, including ones similar to the compound , exhibited inhibitory effects on platelet aggregation. A specific derivative significantly inhibited platelet aggregation induced by collagen and other agents (Park et al., 2008).
Quantum Chemical and Molecular Dynamic Studies
- Corrosion Inhibition Properties on Iron : Piperidine derivatives were investigated for their corrosion inhibition properties on iron. The study involved quantum chemical calculations and molecular dynamics simulations, providing insights into their binding energies and reactivity parameters (Kaya et al., 2016).
Exploration of Nitrogen Heterocyclic Periphery
- Fasiglifam Agonist for Diabetes Treatment : The exploration of piperidine derivatives for the core of fasiglifam, a free fatty acid receptor agonist, revealed several compounds with potential therapeutic intervention in type 2 diabetes. This study highlights the pharmacophoric significance of such compounds (Lukin et al., 2020).
Synthesis and Crystal Structure Analysis
- Crystal Structure of Benzyl Piperidin-4-One Derivatives : A novel compound with a benzyl piperidin-4-one core was synthesized and its crystal structure analyzed, offering insights into its molecular conformation and potential for broad inhibitory activities (Si-jia, 2011).
Synthesis for Imaging Agents
- Radiotracer Synthesis for Acetylcholinesterase Mapping : The synthesis of fluorine-labeled AChE inhibitors, incorporating a 4-fluorobenzyl piperidine moiety, was carried out. However, the nonspecific bindings in brain regions indicated that these compounds might not be suitable for AChE mapping (Choe et al., 2000).
Pharmacological Investigations
- Evaluation as Anti-Alzheimer's Agents : N-Benzylated derivatives were synthesized and evaluated for anti-Alzheimer's activity. The study was based on the lead compound donepezil, indicating the potential of such derivatives in Alzheimer's management (Gupta et al., 2020).
Antimicrobial Activity
- Synthesis and Antimicrobial Evaluation : New derivatives with the piperidin-1-yl group were synthesized and showed good in vitro antibacterial and antifungal activities (Ashok et al., 2014).
Eigenschaften
IUPAC Name |
(E)-1-[4-[(4-fluorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FNO5/c1-29-22-14-20(15-23(30-2)25(22)31-3)6-9-24(28)27-12-10-19(11-13-27)17-32-16-18-4-7-21(26)8-5-18/h4-9,14-15,19H,10-13,16-17H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYLMXABHRXQRL-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCC(CC2)COCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(Pyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B3004205.png)

![1-(4-Methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004209.png)
![4,6-Dichloro-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B3004211.png)

![(Z)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isoxazole-5-carboxamide](/img/structure/B3004213.png)
![5-({[(3S)-1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}methyl)thiophene-2-carboxylic acid](/img/structure/B3004217.png)

![(3r,5r,7r)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)adamantane-1-carboxamide](/img/structure/B3004219.png)



![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)ethanesulfonamide](/img/structure/B3004223.png)
